

2-Chloro-N-octylacetamide: Technical Profile & Applications[1]

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Compound of Interest

Compound Name: 2-Chloro-n-octylacetamide

CAS No.: 20368-12-1

Cat. No.: B11967224

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Executive Summary

2-Chloro-N-octylacetamide (CAS: 20368-12-1) is a specialized

-chloroacetamide derivative functioning as a lipophilic electrophile.[1] Characterized by an eight-carbon alkyl chain coupled to a reactive chloroacetamide "warhead," this compound serves as a critical intermediate in the synthesis of nonionic surfactants, a structural probe in herbicide development, and a cysteine-reactive fragment in medicinal chemistry. Its utility stems from the balance between its hydrophobic tail—facilitating membrane permeability and hydrophobic pocket occupancy—and its electrophilic carbon, which undergoes irreversible nucleophilic substitution with biological thiols.

Part 1: Chemical Identity & Physicochemical Properties

Identity Data

Parameter	Detail
CAS Number	20368-12-1
IUPAC Name	2-Chloro-N-octylacetamide
Molecular Formula	
Molecular Weight	205.73 g/mol
SMILES	<chem>CCCCCCCCNC(=O)CCl</chem>
InChI Key	RJTYTPKXNAFDHK-UHFFFAOYSA-N

Physicochemical Profile

The compound exhibits significant lipophilicity due to the octyl chain, making it distinct from shorter-chain analogs like 2-chloro-N-methylacetamide.

Property	Value / Description	Note
Physical State	Solid (Low-melting) or Viscous Liquid	Dependent on purity/temp; typically crystalline at <20°C.
Solubility	Soluble in DCM, DMSO, Methanol, Ethanol	Poor water solubility due to lipophilic tail.
LogP (Predicted)	~2.9 - 3.2	High membrane permeability.
Reactivity	Electrophilic (Alkylating Agent)	Reacts primarily with thiols (Cys) and amines (Lys/His).[1]

Part 2: Synthesis Methodology

The synthesis of **2-Chloro-N-octylacetamide** follows a classic Schotten-Baumann acylation protocol. This reaction must be controlled at low temperatures to prevent double alkylation or hydrolysis of the acid chloride.

Experimental Protocol

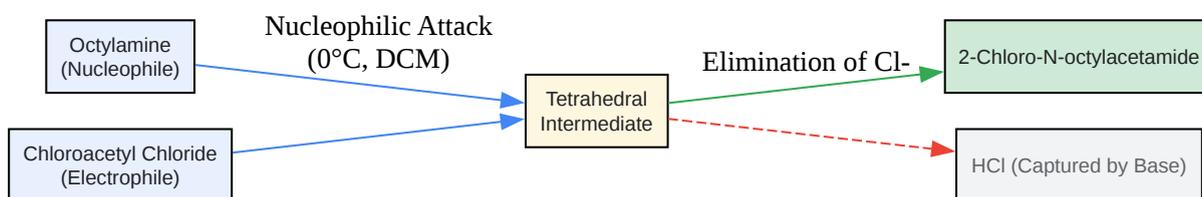
Reagents:

- Octylamine (1.0 eq)[1]
- Chloroacetyl chloride (1.1 eq)[1]
- Triethylamine (TEA) or
(1.2 eq)[1]
- Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Workflow:

- Preparation: Dissolve octylamine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM under an inert atmosphere (). Cool the solution to 0°C using an ice bath.
- Addition: Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes. Note: The reaction is highly exothermic; slow addition prevents thermal runaway.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–12 hours. Monitor conversion via TLC (Solvent: Hexane/EtOAc).
- Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated and brine.
- Purification: Dry over , filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary to obtain the white solid product.

Synthesis Pathway Visualization



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Caption: Schotten-Baumann synthesis pathway via nucleophilic acyl substitution.

Part 3: Mechanism of Action & Reactivity

The core utility of **2-Chloro-N-octylacetamide** lies in its

reactivity. The chlorine atom acts as a good leaving group, activated by the adjacent carbonyl group (which stabilizes the transition state via electron withdrawal).

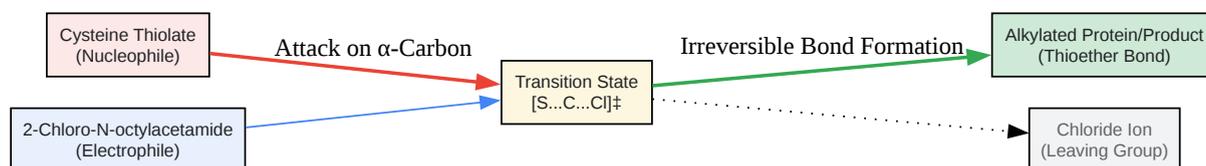
Cysteine Alkylation (Covalent Modification)

In biological systems or synthetic coupling, the primary target is the thiol (-SH) group.

- Nucleophilic Attack: The thiolate anion () attacks the -carbon.
- Transition State: Penta-coordinate carbon center.
- Displacement: Chloride leaves, forming a stable thioether bond.

This mechanism is the basis for its use in Activity-Based Protein Profiling (ABPP), where the octyl chain directs the probe to hydrophobic pockets, and the chloroacetamide locks the target protein covalently.

Reactivity Diagram



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Caption: SN2 Alkylation mechanism of a cysteine thiolate by **2-Chloro-N-octylacetamide**.

Part 4: Applications

Surfactant Synthesis

2-Chloro-N-octylacetamide is a precursor for sulfur-based nonionic surfactants.[1] By reacting the chloro-group with hydrophilic thiols (e.g., thioglycerol), researchers synthesize amphiphilic molecules like 2-[(2,3-dihydroxypropyl)sulfanyl]-N-octylacetamide. These compounds are evaluated for corrosion inhibition and surface tension reduction.

- Key Reaction: Nucleophilic substitution with 3-mercapto-1,2-propanediol in the presence of KOH/Ethanol.

Drug Discovery (Fragment-Based)

In Fragment-Based Drug Discovery (FBDD), chloroacetamides are screened as covalent fragments.

- Hydrophobic Tagging: The octyl chain mimics lipophilic amino acid side chains (Leucine, Isoleucine), allowing the fragment to explore hydrophobic grooves on protein surfaces.
- Warhead Validation: It serves as a tool compound to validate the accessibility of cysteine residues within these hydrophobic pockets.

Herbicide Safener Research

Chloroacetamides (e.g., Acetochlor, Metolachlor) are potent herbicides. The N-octyl variant is often synthesized in Structure-Activity Relationship (SAR) studies to determine the effect of

chain length on phytotoxicity and selectivity. It helps define the steric limits of the target enzyme (very long chain fatty acid elongases).

Part 5: Safety & Handling (E-E-A-T)

Warning: **2-Chloro-N-octylacetamide** is an alkylating agent.[1] It poses specific risks of skin sensitization and irreversible eye damage.

Hazard Class	Description	Precaution
Skin Sensitization	May cause allergic skin reaction upon contact.[1]	Wear nitrile gloves (double-gloving recommended).
Eye Irritation	Causes serious eye irritation/damage.[2]	Use chemical splash goggles.
Acute Toxicity	Harmful if swallowed or absorbed through skin.	Handle in a fume hood; avoid dust/aerosol generation.

Disposal: Quench excess reagent with an aqueous solution of cysteine or ammonia before disposal to neutralize the electrophilic warhead.

References

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